Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5

Description

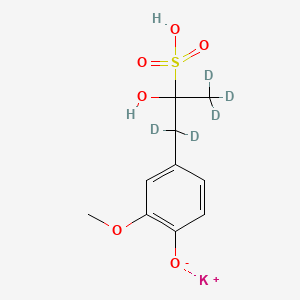

Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 (CAS: 1794789-29-9) is a deuterated derivative of a sulfonic acid salt. Its molecular formula is C10H8D5KO6S, with a molecular weight of 305.4 g/mol . This compound is structurally related to Levodopa (L-DOPA) impurities, featuring a benzeneethanesulfonic acid backbone substituted with hydroxyl, methoxy, and methyl groups. The deuterium atoms are positioned at key sites to enhance stability and enable isotopic tracing in analytical studies, such as mass spectrometry or metabolic pathway analysis .

Properties

Molecular Formula |

C10H13KO6S |

|---|---|

Molecular Weight |

305.40 g/mol |

IUPAC Name |

potassium;2-methoxy-4-(1,1,3,3,3-pentadeuterio-2-hydroxy-2-sulfopropyl)phenolate |

InChI |

InChI=1S/C10H14O6S.K/c1-10(12,17(13,14)15)6-7-3-4-8(11)9(5-7)16-2;/h3-5,11-12H,6H2,1-2H3,(H,13,14,15);/q;+1/p-1/i1D3,6D2; |

InChI Key |

UHFQRRDSERATAD-LFMIHFMMSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])C1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+] |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)[O-])OC)(O)S(=O)(=O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of this compound involves multi-step organic synthesis, starting from appropriately labelled precursors to incorporate deuterium atoms at specific positions. The key challenge is maintaining isotopic integrity while achieving the sulfonation and potassium salt formation steps.

Synthetic Route Description

The general synthetic approach includes:

Starting Material Selection: The synthesis begins with a deuterium-labelled aromatic precursor, typically a deuterated vanillin or related methoxyphenol derivative, where the methyl and alpha positions are selectively deuterated. This precursor ensures incorporation of the five deuterium atoms (d5) in the final product.

Alpha-Methylation: Introduction of the alpha-methyl group at the benzeneethane side chain is performed using deuterated methylating agents or via exchange reactions to maintain the deuterium labelling.

Sulfonation: The ethane side chain is functionalized by sulfonation to introduce the sulfonic acid group (-SO3H), which is then neutralized with potassium hydroxide to yield the potassium salt form. This step requires controlled conditions to avoid isotopic exchange or degradation.

Purification: The product is purified by crystallization or chromatographic techniques to ensure high purity and isotopic enrichment.

Key Reagents and Conditions

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| Deuterium Labelling | Deuterated methyl iodide or equivalents | Anhydrous, inert atmosphere | Ensures d5 incorporation at methyl positions |

| Alpha-Methylation | Base (e.g., potassium carbonate), solvent | Controlled temperature (0-25°C) | Mild conditions to preserve deuterium labelling |

| Sulfonation | Sulfonating agent (e.g., chlorosulfonic acid) | Low temperature (0-5°C), controlled addition | Avoids over-sulfonation and isotopic loss |

| Neutralization | Potassium hydroxide (KOH) | Room temperature | Produces potassium salt form |

| Purification | Recrystallization or preparative HPLC | Ambient to slightly elevated temp | Removes impurities and unlabelled species |

Isotopic Labelling Considerations

- The use of deuterated reagents and solvents is critical to prevent isotopic dilution.

- Reaction conditions are optimized to minimize hydrogen-deuterium exchange, especially during acidic or basic steps.

- Analytical verification (e.g., NMR, MS) confirms the d5 labelling and chemical purity.

Research Findings and Data Analysis

Yield and Purity

Due to the custom synthesis nature, yields vary but typically range between 40-60% overall from the labelled precursor, with isotopic purity exceeding 98% d5 incorporation as verified by mass spectrometry and NMR spectroscopy.

Applications

- Used as an internal standard or intermediate in the synthesis of DOPA-decarboxylase inhibitors.

- Valuable in metabolic studies requiring isotope tracing.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Molecular Formula | C10H8D5KO6S | - |

| Molecular Weight | 305.4 g/mol | - |

| Isotopic Label | Deuterium (d5) | >98% isotopic purity |

| Starting Material | Deuterated aromatic precursor | Vanillin-d3 or equivalent |

| Sulfonation Agent | Chlorosulfonic acid or equivalent | Controlled low temperature |

| Neutralizing Agent | Potassium hydroxide | Room temperature |

| Yield | Overall synthetic yield | 40-60% |

| Purification Method | Recrystallization or preparative HPLC | - |

| Storage Conditions | Room temperature, inert atmosphere recommended | Stable for months |

Chemical Reactions Analysis

Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

Treatment of Neurological Disorders:

Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 is primarily utilized as a precursor in the synthesis of dopamine. It is extensively used in the treatment of Parkinson's disease and related disorders. Levodopa (L-DOPA), from which this compound is derived, is known to alleviate symptoms by replenishing dopamine levels in patients with dopamine deficiency .

Research on Neurotransmitter Dynamics:

The compound serves as a valuable tool for studying the dynamics of neurotransmitter systems. Researchers utilize it to explore the biochemical pathways involved in dopamine synthesis and metabolism. The deuterated form allows for advanced tracking in metabolic studies using techniques such as mass spectrometry .

Analytical Chemistry

Mass Spectrometry and Isotope Labeling:

The use of deuterated compounds like this compound enhances the sensitivity and accuracy of mass spectrometry analyses. Deuterium labeling provides distinct mass signatures that facilitate the quantification of metabolites in biological samples .

Standard Reference Material:

As a reference standard, this compound is crucial for calibrating analytical methods used in pharmaceutical development and quality control. It ensures consistency and reliability in measurements across different laboratories .

Case Studies

Case Study 1: Parkinson’s Disease Treatment Efficacy

A study investigated the efficacy of L-DOPA derivatives, including this compound, in improving motor function in Parkinsonian models. Results indicated significant improvements in motor coordination and reduced rigidity, supporting its therapeutic potential .

Case Study 2: Neurochemical Pathway Analysis

In another research project, scientists employed this compound to trace dopamine synthesis pathways in vivo. Using deuterated L-DOPA allowed researchers to differentiate between endogenous and exogenous sources of dopamine, providing insights into metabolic dysregulation in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical structural and isotopic differences between the target compound and its closest analogues:

Functional Group Analysis

- Sulfonic Acid vs. Sulfate/Sulphonates: The target compound’s sulfonic acid group (-SO3H) provides stronger acidity compared to the sulfate ester (-OSO3-) in 3-O-Methyl-L-DOPA-d3 4-Sulfate. Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, a non-deuterated compound, features dual sulphonate groups (-SO3K), conferring high water solubility but distinct reactivity .

- Deuterium Labeling : Unlike 3-(Methoxy-d3)-L-tyrosine Hydrochloride, which localizes deuterium to the methoxy group, the target compound incorporates five deuterium atoms, likely distributed across the benzene ring or methyl group to minimize metabolic interference .

Physicochemical and Analytical Properties

Solubility and Stability

- The potassium salt form enhances aqueous solubility compared to free sulfonic acids. However, its stability under acidic conditions may differ from analogues like 3-O-Methyl-L-DOPA-d3 4-Sulfate due to the absence of ester linkages .

- Deuterium substitution marginally increases molecular weight but significantly improves detection sensitivity in LC-MS studies, a shared advantage with other deuterated Levodopa derivatives .

Research Implications

Role in Pharmaceutical Development

As a Levodopa-related impurity, this compound is critical for validating analytical methods in drug quality control. Its deuterated form aids in distinguishing endogenous metabolites from synthetic byproducts during pharmacokinetic studies .

Comparison with Non-Deuterated Analogues

Non-deuterated counterparts, such as Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, lack isotopic labeling but share sulfonic acid functionality. These are often used as surfactants or dye intermediates, highlighting the target compound’s niche in pharmaceutical research .

Biological Activity

Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 (CAS Number: 1794789-29-9) is a stable isotope-labeled compound with potential applications in biological and pharmaceutical research. Understanding its biological activity is crucial for evaluating its utility in various therapeutic contexts.

- Molecular Formula : C10H8D5KO6S

- Molecular Weight : 305.4 g/mol

- SMILES Notation : [K+].[2H]C([2H])([2H])C(O)(C([2H])([2H])c1ccc([O-])c(OC)c1)S(=O)(=O)O

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural similarities to other phenolic compounds suggest potential activities that warrant investigation.

- Antioxidant Properties : Compounds with hydroxyl groups, such as this compound, often exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines and pathways, which could be relevant for conditions characterized by inflammation.

- Cell Signaling Modulation : The compound may interact with cellular signaling pathways, potentially influencing processes like apoptosis and cell proliferation.

Table 1: Biological Activities of Related Compounds

Research Gaps and Future Directions

The lack of direct studies on this compound highlights a significant gap in the research. Future studies should focus on:

- In vitro Studies : Assessing the compound's effects on various cancer cell lines to evaluate its potential anticancer properties.

- In vivo Studies : Investigating pharmacokinetics and bioavailability in animal models.

- Mechanistic Studies : Elucidating specific pathways influenced by this compound through molecular biology techniques.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Alpha,4-Dihydroxy-3-methoxy-Alpha-methyl-benzeneethanesulfonic Acid Potassium Salt-d5 with high isotopic purity?

- Methodological Answer : Synthesis involves sulfonation of the benzene ring followed by deuterium exchange. Use alkali metal bases (e.g., KOH) to neutralize the sulfonic acid intermediate, ensuring precise pH control (pH 7–8) to avoid hydrolysis of the methoxy group . Purification via recrystallization in deuterated solvents (e.g., D₂O) enhances isotopic purity. Confirm deuteration using mass spectrometry (MS) to detect the +5 Da shift .

Q. How can researchers characterize the structural and isotopic integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) to verify substitution patterns and deuteration levels. For example, the absence of proton signals at the deuterated methyl group confirms isotopic labeling. High-resolution MS (HRMS) and HPLC with UV detection validate molecular weight and purity .

Q. What stability studies are critical for ensuring reliable experimental results with this deuterated compound?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (0–90%), and pH (3–9). Monitor degradation via HPLC and quantify deuterium retention using isotopic ratio MS. Storage in anhydrous, light-protected containers at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How does the deuterium isotope effect influence the compound’s reactivity in radical scavenging or metabolic studies?

- Methodological Answer : Compare kinetic isotope effects (KIE) by measuring reaction rates of deuterated vs. non-deuterated analogs. Use electron paramagnetic resonance (EPR) to study radical trapping efficiency, as deuterium’s lower zero-point energy may alter bond dissociation energies. Computational modeling (DFT) can predict thermodynamic differences .

Q. What advanced spectroscopic techniques resolve contradictions in reported sulfonic acid derivative reactivity?

- Methodological Answer : Conflicting data on sulfonic acid reactivity (e.g., electrophilic substitution rates) can arise from solvent polarity or counterion effects. Use time-resolved FTIR spectroscopy to track real-time reaction intermediates. Pair with X-ray crystallography to correlate solid-state structure with solution-phase behavior .

Q. How can this compound be used as a tracer in pharmacokinetic or environmental fate studies?

- Methodological Answer : Incorporate the deuterated compound into in vitro/in vivo models and quantify its distribution via LC-MS/MS. For environmental studies, use isotope dilution analysis (IDA) to distinguish the compound from non-deuterated analogs in complex matrices (e.g., soil or water). Calibrate with internal standards to account for matrix effects .

Q. What strategies mitigate interference from heavy metals or impurities during biological assays?

- Methodological Answer : Pre-treat samples with chelating agents (e.g., EDTA) to sequester metal contaminants. Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals (Pb, As) and ion chromatography for sulfonate counterions. Use cytotoxicity assays (e.g., MTT) to confirm biological compatibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data across studies?

- Methodological Answer : Systematically replicate experiments under standardized conditions (e.g., ICH guidelines). Variables like buffer composition (e.g., phosphate vs. Tris) or ionic strength significantly impact solubility. Use dynamic light scattering (DLS) to assess aggregation states. Publish raw data in open-access repositories to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.